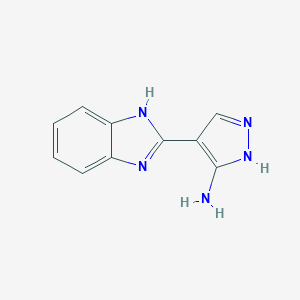

4-(1H-Benzimidazol-2-YL)-1H-pyrazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(1H-Benzimidazol-2-YL)-1H-pyrazol-5-amine is a heterocyclic compound that combines the structural features of benzimidazole and pyrazole. Benzimidazole is known for its wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . Pyrazole derivatives are also significant in medicinal chemistry due to their anti-inflammatory, analgesic, and antipyretic activities . The combination of these two moieties in a single molecule can potentially lead to compounds with enhanced biological activities.

Métodos De Preparación

The synthesis of 4-(1H-Benzimidazol-2-YL)-1H-pyrazol-5-amine typically involves the condensation of 1,2-phenylenediamine with pyrazole-5-carboxylic acid or its derivatives . One common method includes the following steps:

Condensation Reaction: 1,2-phenylenediamine reacts with pyrazole-5-carboxylic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester.

Cyclization: The intermediate formed undergoes cyclization to yield the desired product.

Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity. Microwave-assisted synthesis has also been reported to improve yields and reduce reaction times .

Análisis De Reacciones Químicas

4-(1H-Benzimidazol-2-YL)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to amine derivatives .

Aplicaciones Científicas De Investigación

4-(1H-Benzimidazol-2-YL)-1H-pyrazol-5-amine, a compound featuring a unique structural framework, has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, material science, and agrochemicals. This article explores the diverse applications of this compound, supported by comprehensive data tables and documented case studies.

Key Properties

- Molecular Weight : 201.22 g/mol

- Melting Point : Approximately 200 °C

- Solubility : Soluble in dimethyl sulfoxide (DMSO) and methanol.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. A notable study demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through the modulation of key signaling pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction via caspase activation |

| A549 (Lung) | 15.0 | Inhibition of PI3K/Akt pathway |

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against a range of pathogens. Research indicated that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

Coordination Chemistry

This compound has been utilized as a ligand in coordination chemistry, forming complexes with transition metals. These complexes exhibit unique electronic and photophysical properties, making them suitable for applications in catalysis and photonics.

Photovoltaic Applications

Research has explored the use of this compound in organic photovoltaic cells. Its ability to act as an electron donor has been investigated, showing potential for enhancing the efficiency of solar energy conversion.

Agrochemicals

The compound's structural motifs have led to investigations into its efficacy as a pesticide or herbicide. Preliminary studies suggest that it may inhibit specific enzymes involved in plant growth regulation, thus serving as a potential agrochemical agent.

Case Study 1: Anticancer Mechanism Exploration

A detailed study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of derivatives of this compound. The researchers synthesized several analogs and evaluated their anticancer activity against various cell lines, providing insights into how modifications at different positions can enhance potency.

Case Study 2: Coordination Complexes

In a study published in Inorganic Chemistry, researchers synthesized several metal complexes using this compound as a ligand. They characterized these complexes using X-ray crystallography and spectroscopic methods, revealing their potential use in catalytic applications due to their unique electronic properties.

Mecanismo De Acción

The mechanism of action of 4-(1H-Benzimidazol-2-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and enzymes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The pyrazole ring can enhance these effects by providing additional binding interactions with target proteins . The compound’s overall mechanism of action is a combination of these interactions, leading to its observed biological activities .

Comparación Con Compuestos Similares

4-(1H-Benzimidazol-2-YL)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

2-Phenylbenzimidazole: Known for its antimicrobial and anticancer activities.

4-(1H-Benzimidazol-2-YL)aniline: Exhibits significant antiviral and anti-inflammatory properties.

1H-Pyrazol-5-amine: Used in the synthesis of various pharmaceuticals due to its anti-inflammatory and analgesic activities.

The uniqueness of this compound

Actividad Biológica

The compound 4-(1H-benzimidazol-2-yl)-1H-pyrazol-5-amine is part of a class of hybrid molecules that combine the benzimidazole and pyrazole moieties, both known for their significant biological activities. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, antitumor, anti-inflammatory, and other pharmacological properties.

Synthesis and Structure

The synthesis of benzimidazole-pyrazole derivatives typically involves reactions such as cyclization and condensation of appropriate precursors. For instance, the compound can be synthesized through the reaction of 2-aminobenzimidazole with pyrazole derivatives under specific conditions to yield the desired structure. The presence of the benzimidazole ring is crucial for its biological activity, particularly in enhancing antimicrobial properties.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been demonstrated against various bacterial strains. In studies, it exhibited significant activity against both Gram-positive and Gram-negative bacteria:

| Microorganism | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 3.125 |

| Bacillus thuringiensis | 6.25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 50 |

These results indicate that the compound's antibacterial properties are comparable to established antibiotics like chloramphenicol and ampicillin .

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity, although it was less potent compared to cycloheximide. The minimum inhibitory concentration (MIC) against certain fungal strains was noted to be around 200 µg/mL .

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of benzimidazole-pyrazole derivatives. For example, compounds derived from this class have been evaluated for their ability to inhibit tumor cell proliferation. In vitro tests indicated that certain derivatives could induce apoptosis in cancer cell lines such as A549 (lung cancer) with IC50 values ranging from 20 µM to 50 µM .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the molecular structure significantly influence biological activity. For instance:

- Positioning of Substituents : The presence of specific functional groups at certain positions on the pyrazole or benzimidazole rings can enhance potency.

- Hybridization Effects : The combination of benzimidazole with pyrazole not only improves solubility but also increases binding affinity to biological targets such as DNA gyrase and topoisomerase IV, crucial for bacterial replication .

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of benzimidazole-pyrazole compounds against multiple microbial strains, demonstrating that structural variations led to varying degrees of efficacy, with some compounds exhibiting very good antimicrobial activity against resistant strains .

- Antitumor Screening : Another research focused on a series of synthesized pyrazole derivatives that showed promising results in inhibiting cancer cell growth through mechanisms involving apoptosis and cell cycle arrest .

Propiedades

IUPAC Name |

4-(1H-benzimidazol-2-yl)-1H-pyrazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5/c11-9-6(5-12-15-9)10-13-7-3-1-2-4-8(7)14-10/h1-5H,(H,13,14)(H3,11,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBKZIMPRGCPAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=C(NN=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.